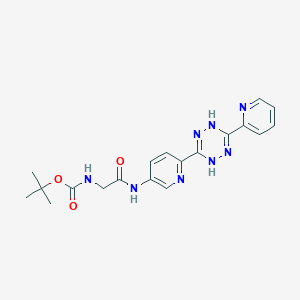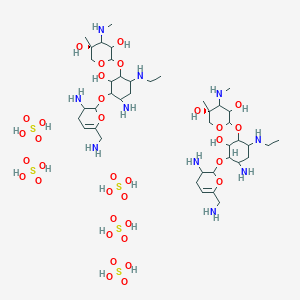
6-Tert-butoxy-4-cyclopropoxynicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Tert-butoxy-4-cyclopropoxynicotinaldehyde is an organic compound with the molecular formula C13H17NO3 It is a derivative of nicotinaldehyde, featuring tert-butoxy and cyclopropoxy groups attached to the nicotinaldehyde core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tert-butoxy-4-cyclopropoxynicotinaldehyde typically involves multi-step organic reactions. One common method includes the protection of the aldehyde group followed by the introduction of tert-butoxy and cyclopropoxy groups. The reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and bases like sodium hydroxide. The reaction temperatures can vary, but they are generally maintained at ambient to slightly elevated temperatures to ensure optimal yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The choice of reagents and solvents is optimized to ensure cost-effectiveness and environmental sustainability.
化学反応の分析
Types of Reactions
6-Tert-butoxy-4-cyclopropoxynicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The tert-butoxy and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction results in the formation of alcohols.
科学的研究の応用
6-Tert-butoxy-4-cyclopropoxynicotinaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 6-Tert-butoxy-4-cyclopropoxynicotinaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The tert-butoxy and cyclopropoxy groups may influence the compound’s binding affinity and specificity for its targets .
類似化合物との比較
Similar Compounds
- 6-Tert-butoxy-4-cyclopropoxynicotinic acid
- 6-Tert-butoxy-4-cyclopropoxynicotinamide
- 6-Tert-butoxy-4-cyclopropoxynicotinyl chloride
Uniqueness
6-Tert-butoxy-4-cyclopropoxynicotinaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both tert-butoxy and cyclopropoxy groups distinguishes it from other nicotinaldehyde derivatives, potentially leading to unique applications in various fields .
特性
分子式 |
C13H17NO3 |
|---|---|
分子量 |
235.28 g/mol |
IUPAC名 |
4-cyclopropyloxy-6-[(2-methylpropan-2-yl)oxy]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H17NO3/c1-13(2,3)17-12-6-11(16-10-4-5-10)9(8-15)7-14-12/h6-8,10H,4-5H2,1-3H3 |
InChIキー |
JIVUPPAUYDQDOO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC1=NC=C(C(=C1)OC2CC2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-N-[(3-bromophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14802516.png)
![n-(1-Methylbenzo[f]quinazolin-3-yl)guanidine](/img/structure/B14802521.png)
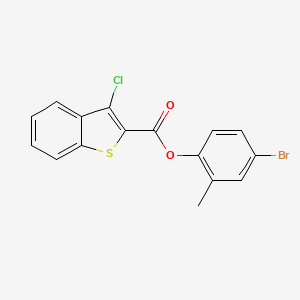
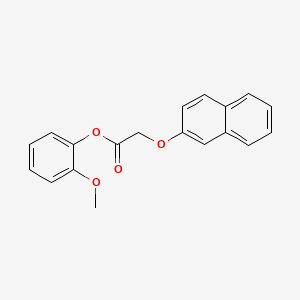
![(2S)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(diphenylphosphino)ferrocene](/img/structure/B14802543.png)
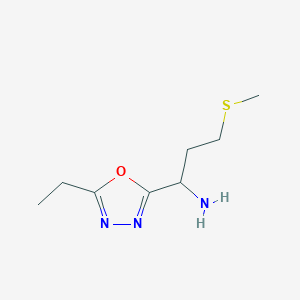
![methyl 4-[(2,3-dihydro-1H-indol-1-ylcarbonothioyl)amino]-4-oxobutanoate](/img/structure/B14802558.png)

![(3aR,5aR,5bR,11aR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one](/img/structure/B14802575.png)
![Cyclopropanecarboxylic acid, 2-[3-amino-4-[bis(2-methylpropyl)amino]phenyl]-, ethyl ester, (1S,2R)-](/img/structure/B14802579.png)
![N-{[4-(prop-2-en-1-ylsulfamoyl)phenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B14802584.png)
![Cyclohexaneacetic acid, 4-[[(1,1-dimethylethoxy)carbonyl][2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]amino]-, trans-](/img/structure/B14802591.png)
